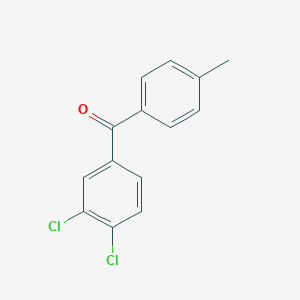

3,4-Dichloro-4'-methylbenzophenone

Description

Contextualization of Substituted Benzophenones in Modern Organic Synthesis

Substituted benzophenones are a class of organic compounds built upon the benzophenone (B1666685) backbone, which features two phenyl rings attached to a central carbonyl group. Their chemical architecture makes them highly versatile and valuable in modern organic synthesis. The nature and position of various substituents on the aryl rings can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov

These compounds serve as crucial building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. royalsocietypublishing.orgresearchgate.net For instance, the benzophenone framework is found in numerous natural products and is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov Their utility also extends to materials science, where they are employed as photoinitiators for UV-curable coatings and in the synthesis of organic light-emitting diodes (OLEDs). royalsocietypublishing.orgresearchgate.net The ability to introduce a variety of functional groups allows chemists to fine-tune the electronic and steric properties of the molecule, making substituted benzophenones indispensable tools for creating new materials and biologically active agents. rsc.org

Scope of Academic Inquiry for 3,4-Dichloro-4'-methylbenzophenone Research

Academic research on this compound focuses on its synthesis, characterization, and potential utility as a chemical intermediate. The compound, with the molecular formula C14H10Cl2O, is distinguished by a specific substitution pattern: one phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions, while the other phenyl ring has a methyl group at the 4' position. sigmaaldrich.com This unique arrangement of electron-withdrawing chlorine atoms and an electron-donating methyl group makes it an interesting subject for synthetic and mechanistic studies.

Investigations typically explore its preparation, often through methods like the Friedel-Crafts acylation. Research also delves into its chemical reactivity, examining how the ketone and the substituted aromatic rings can be modified. For example, the carbonyl group can undergo reduction to an alcohol, while the aromatic rings can be subjects of further substitution reactions. Its structure suggests potential applications in photochemical research, as halogenated aromatic compounds can display unique photophysical properties.

Table 1: Physicochemical Properties of this compound| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3,4-dichlorophenyl)(4-methylphenyl)methanone | sigmaaldrich.com |

| CAS Number | 125016-15-1 | sigmaaldrich.comepa.gov |

| Molecular Formula | C14H10Cl2O | sigmaaldrich.com |

| Molecular Weight | 265.14 g/mol | sigmaaldrich.com |

| Physical Form | White solid | sigmaaldrich.com |

Methodological Frameworks in Contemporary Chemical Investigations

The study of this compound and similar compounds relies on a well-established set of methodological frameworks in chemistry.

Synthesis and Reaction Monitoring: The most common synthetic route to benzophenone derivatives is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. vedantu.comresearchgate.net Other methods include Grignard reactions followed by oxidation. patsnap.com The progress of these reactions is typically monitored using techniques like Thin-Layer Chromatography (TLC).

Purification and Characterization: Once a synthesis is complete, the crude product must be purified, often using column chromatography or recrystallization. The identity and purity of the synthesized compound are then confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the positions of the substituents on the aromatic rings. researchgate.net

Mass Spectrometry (MS): This technique provides the precise molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) is often used for unambiguous formula determination.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, most notably the characteristic strong absorption of the carbonyl (C=O) group.

X-ray Crystallography: For solid, crystalline compounds, X-ray crystallography can provide the definitive three-dimensional structure of the molecule.

Computational Chemistry: In addition to experimental methods, computational studies are often employed to predict properties such as molecular geometry, electronic structure, and reactivity, providing deeper insight into the behavior of the compound.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLBIHAQSYPNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374184 | |

| Record name | 3,4-Dichloro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125016-15-1 | |

| Record name | (3,4-Dichlorophenyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125016-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Regioselective Synthesis Strategies for 3,4-Dichloro-4'-methylbenzophenone

The primary challenge in synthesizing this compound is achieving the desired 1,4-substitution pattern on one aromatic ring and the 3,4-disubstitution on the other. This requires careful selection of starting materials and reaction pathways, with Friedel-Crafts acylation and organometallic cross-coupling reactions being the most prominent strategies.

Friedel-Crafts Acylation Approaches to Benzophenone (B1666685) Scaffolds

Friedel-Crafts acylation is a fundamental method for synthesizing aromatic ketones. researchgate.net The reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride, typically in the presence of a Lewis acid catalyst. organic-chemistry.org For the synthesis of this compound, the most direct Friedel-Crafts approach involves the acylation of toluene (B28343) with 3,4-dichlorobenzoyl chloride. The methyl group of toluene is an activating group that directs incoming electrophiles to the ortho and para positions. However, due to steric hindrance, the para-substituted product, 4-methylacetophenone, is the major product in acylations. libretexts.orgchemguide.co.uk This inherent regioselectivity makes toluene an ideal starting material for achieving the desired 4'-methyl substitution.

The reaction proceeds via the formation of an acylium ion, generated from the reaction between the acyl chloride and the catalyst. scribd.com This highly electrophilic species is then attacked by the electron-rich toluene ring, leading to the formation of the ketone. youtube.com The resulting benzophenone product is deactivated towards further substitution, which advantageously prevents polyacylation. organic-chemistry.org

The choice of catalyst is crucial in Friedel-Crafts acylation. While aluminum trichloride (B1173362) (AlCl₃) is the conventional and most widely used catalyst, its application has drawbacks, such as the need for more than stoichiometric amounts and its decomposition during aqueous workup, preventing reuse. psu.edukhanacademy.org

Alternative and more sustainable catalyst systems have been developed:

Reusable Solid Catalysts : A variety of solid acid catalysts, including zeolites, ion-exchange resins, metal oxides, and clays, have been explored to replace traditional Lewis acids like AlCl₃ and FeCl₃. researchgate.net Zeolite Y has been identified as a particularly effective solid catalyst for acylation reactions. researchgate.net

Lanthanide Triflates : Lanthanide triflates [Ln(OTf)₃], often combined with lithium perchlorate (B79767) (LiClO₄), serve as a water-stable and reusable catalytic system. psu.edu This system has been shown to be effective, though it may require more electron-rich aromatic substrates for optimal performance. psu.edu

Other Metal-Based Catalysts : Zinc oxide (ZnO) has been demonstrated as a simple and efficient catalyst for Friedel-Crafts acylation. organic-chemistry.org Additionally, aluminum dodecatungstophosphate (AlPW₁₂O₄₀) is a non-hygroscopic Lewis acid catalyst that can effectively promote acylation under solvent-less conditions. organic-chemistry.org

Table 1: Comparison of Catalyst Systems in Friedel-Crafts Acylation

| Catalyst System | Type | Key Advantages | Key Disadvantages |

| AlCl₃ / FeCl₃ | Traditional Lewis Acid | High reactivity, low cost. | Requires stoichiometric amounts, moisture sensitive, not reusable. psu.edu |

| Zeolites (e.g., Zeolite Y) | Heterogeneous Solid Acid | Reusable, environmentally friendly, high selectivity. researchgate.net | Can have lower activity than traditional catalysts. |

| Ln(OTf)₃-LiClO₄ | Homogeneous | Water-stable, recoverable, and reusable. psu.edu | May have low Lewis acidity, less effective for non-activated arenes. psu.edu |

| ZnO | Heterogeneous | Mild reaction conditions, efficient. organic-chemistry.org | Activity may vary with substrate. |

| AlPW₁₂O₄₀ | Heterogeneous | Non-hygroscopic, effective under solvent-free conditions. organic-chemistry.org | Catalyst preparation can be complex. |

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key variables include the choice of solvent, reaction temperature, and duration. For instance, in the acylation of toluene, controlling the temperature is essential; at 0°C, a mixture of isomers is often produced, while at higher temperatures, the product distribution can shift. libretexts.orgchemguide.co.uk

Response surface methodology (RSM) has been used to optimize Friedel-Crafts acylation procedures, systematically studying the impact of variables like catalyst loading and reaction time. nih.gov For a model acylation, optimal conditions were identified that led to excellent yields in short reaction times. nih.gov In the context of synthesizing this compound, a typical laboratory procedure would involve the slow, dropwise addition of 3,4-dichlorobenzoyl chloride to a stirred suspension of anhydrous AlCl₃ in a suitable solvent like dichloromethane, followed by the addition of toluene at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating. scribd.comyoutube.com

Table 2: Illustrative Optimization of Friedel-Crafts Acylation Conditions (Based on a model reaction)

| Parameter | Range Studied | Optimal Value | Effect on Yield |

| Reaction Time (min) | 10 - 50 | 30 | Significant positive effect up to the optimum point. nih.gov |

| Catalyst Loading (mg) | 50 - 150 | 115 | Yield increases with catalyst amount to a certain threshold. nih.gov |

| Temperature (°C) | 0 - 60 | 25 (Room Temp.) | Affects reaction rate and isomeric purity. libretexts.org |

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Organometallic reactions provide a powerful alternative to Friedel-Crafts chemistry for constructing benzophenone scaffolds, often offering milder conditions and different regioselective control.

The synthesis of benzophenones can be achieved using Grignard reagents (R-MgX). This pathway typically involves the reaction of a Grignard reagent with an acyl chloride. youtube.com For this compound, two primary Grignard routes are plausible:

Route A : Reaction of p-tolylmagnesium bromide (prepared from 4-bromotoluene (B49008) and magnesium metal) with 3,4-dichlorobenzoyl chloride.

Route B : Reaction of 3,4-dichlorophenylmagnesium bromide (prepared from 1-bromo-3,4-dichlorobenzene) with p-toluoyl chloride.

A key consideration in this synthesis is to use one equivalent of the Grignard reagent. The initial reaction forms the desired ketone. However, if an excess of the Grignard reagent is present, it can attack the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct after hydrolysis. youtube.com The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a state-of-the-art method for forming carbon-carbon bonds. This methodology could be applied to the synthesis of this compound by coupling an arylboronic acid with an aryl halide.

A potential Suzuki coupling strategy involves the reaction of 4-methylphenylboronic acid with 1-bromo-3,4-dichlorobenzene (or 1-iodo-3,4-dichlorobenzene) in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com Common catalysts for this transformation include [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). mdpi.com

This method is known for its high functional group tolerance and excellent yields, offering a robust alternative to classical methods. mdpi.com

Exploration of Novel Synthetic Pathways

While the Friedel-Crafts acylation remains a cornerstone for the synthesis of this compound, the exploration of novel synthetic pathways is driven by the need for milder reaction conditions, improved yields, and greater functional group tolerance. Modern cross-coupling reactions, in particular, offer promising alternatives to the classical approach.

One such alternative is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. youtube.comlibretexts.org For the synthesis of this compound, this could involve the reaction of a 4-methylphenylboronic acid with 3,4-dichlorobenzoyl chloride or a related derivative. The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the diaryl ketone. youtube.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a versatile tool in modern organic synthesis. libretexts.orgscielo.org.mx

Another promising method is the Fukuyama coupling reaction , which utilizes a palladium catalyst to couple a thioester with an organozinc reagent. rsc.org This method has been successfully applied to the synthesis of various unsymmetrical diaryl ketones. rsc.org For the target molecule, this would entail the reaction of a 3,4-dichlorobenzoyl thioester with a 4-methylphenylzinc reagent.

Furthermore, other palladium-catalyzed carbonylative coupling reactions have emerged as powerful methods for the synthesis of diaryl ketones. organic-chemistry.org These reactions often involve the coupling of aryl halides with a carbon monoxide source and an organometallic reagent. For instance, a one-pot synthesis of diaryl ketones from aldehydes and arylboronic acids has been developed, offering a convenient route to these compounds. researchgate.net

The development of novel catalysts also plays a crucial role in advancing synthetic methodologies. For example, activated hematite (B75146) (α-Fe₂O₃) has been reported as a heterogeneous, reusable catalyst for Friedel-Crafts acylation, offering a "greener" alternative to traditional homogeneous catalysts like aluminum chloride. epa.gov

The table below summarizes some of these novel synthetic approaches for diaryl ketones, which could be adapted for the synthesis of this compound.

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Key Advantages |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl halide | Palladium complex | Mild conditions, high functional group tolerance |

| Fukuyama Coupling | Thioester | Organozinc reagent | Palladium complex | Good for unsymmetrical ketones |

| Carbonylative Coupling | Aryl halide, CO | Organometallic reagent | Palladium complex | One-pot procedures available |

| "Green" Friedel-Crafts | Arene | Acylating agent | Activated Hematite | Heterogeneous, reusable catalyst |

Mechanistic Investigations of Synthesis Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis of this compound, mechanistic studies have largely focused on the electrophilic aromatic substitution pathway of the Friedel-Crafts acylation.

The classical synthesis of this compound involves the Friedel-Crafts acylation of toluene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orgnih.gov The mechanism proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acid chloride (3,4-dichlorobenzoyl chloride), making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which acts as the potent electrophile. researchgate.netnih.gov

Electrophilic Attack: The electron-rich aromatic ring of toluene acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the toluene ring and forms a positively charged intermediate known as the Wheland intermediate or sigma complex. nih.gov

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. nih.gov

The regioselectivity of the reaction, i.e., the position of acylation on the toluene ring, is governed by the directing effect of the methyl group. The methyl group is an activating, ortho-, para-director. However, in Friedel-Crafts acylations, the para-substituted product (4'-methyl) is typically the major product due to steric hindrance at the ortho positions. organic-chemistry.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition states. researchgate.netacs.org DFT studies on Friedel-Crafts acylation reactions provide insights into the energy profiles of the reaction pathway, helping to identify the rate-determining step and understand the factors influencing reactivity and selectivity. nih.govresearchgate.net

Studies on similar systems have shown that the formation of the acylium ion can be the rate-determining step in some cases, while in others, the formation of the Wheland intermediate is the slowest step. nih.govresearchgate.net DFT calculations can also model the transition states for ortho and para attack, providing a quantitative explanation for the observed regioselectivity. The lower energy transition state will correspond to the major product.

The following table presents hypothetical, yet representative, calculated energy values for the key steps in the Friedel-Crafts acylation leading to this compound, based on findings from DFT studies on analogous systems.

| Species/Transition State | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | 3,4-Dichlorobenzoyl chloride + Toluene + AlCl₃ |

| Acylium Ion Complex | +15.2 | Formation of the electrophilic acylium ion |

| Para-Attack Transition State | +25.8 | Transition state for the formation of the para-Wheland intermediate |

| Ortho-Attack Transition State | +28.5 | Transition state for the formation of the ortho-Wheland intermediate |

| Para-Wheland Intermediate | +10.5 | Sigma complex leading to the para product |

| Ortho-Wheland Intermediate | +12.1 | Sigma complex leading to the ortho product |

| Product Complex | -22.7 | This compound complexed with AlCl₃ |

These computational insights are instrumental in refining reaction conditions and designing more efficient and selective catalysts for the synthesis of this compound and other valuable diaryl ketones.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 3,4-Dichloro-4'-methylbenzophenone. These methods probe the quantized vibrational energy levels of the molecule, which are dictated by the masses of the atoms and the stiffness of the bonds connecting them.

Fourier Transform Infrared (FT-IR) Spectroscopic Assignments

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the fundamental vibrational modes of its constituent groups. A key feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) group stretching vibration, which is expected in the region of 1650-1670 cm⁻¹. The precise position of this band is sensitive to the electronic effects of the substituents on the phenyl rings.

Table 1: Predicted FT-IR Spectral Data for this compound This table is based on predicted values and comparative analysis with similar compounds, as direct experimental data is not available in the provided search results.

| Wave Number (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretching |

| ~2950-2850 | Methyl C-H Stretching |

| ~1660 | Carbonyl (C=O) Stretching |

| ~1600, ~1585, ~1490 | Aromatic C=C Ring Stretching |

| ~1450 | Methyl C-H Bending |

| ~1280 | Aromatic C-H In-plane Bending |

| ~840 | p-Substituted Phenyl Ring Out-of-plane Bending |

| ~800-600 | C-Cl Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within this compound. The C=C stretching vibrations of the aromatic rings and the symmetric stretching of the C-Cl bonds are often more prominent in the Raman spectrum than in the IR. The carbonyl stretch, while present, is typically weaker in Raman spectroscopy.

For the related compound 4-Methylbenzophenone (B132839), FT-Raman spectra have been recorded and analyzed, offering a basis for predicting the spectral features of the target molecule. guidechem.comchemicalbook.com The intense bands in the Raman spectrum are expected to correspond to the symmetric vibrations of the substituted phenyl rings.

Table 2: Predicted FT-Raman Spectral Data for this compound This table is based on predicted values and comparative analysis with similar compounds, as direct experimental data is not available in the provided search results.

| Wave Number (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretching |

| ~1660 | Carbonyl (C=O) Stretching |

| ~1605 | Aromatic C=C Ring Stretching |

| ~1210 | Aromatic Ring Breathing Mode |

| ~840 | p-Substituted Phenyl Ring Out-of-plane Bending |

| ~750-650 | C-Cl Symmetric Stretching |

Normal Coordinate Analysis and Potential Energy Distribution

A deeper understanding of the vibrational modes can be achieved through Normal Coordinate Analysis (NCA). This computational method correlates the experimentally observed vibrational frequencies with the specific atomic motions within the molecule. By calculating the Potential Energy Distribution (PED), each normal mode can be assigned in terms of the contributions from various internal coordinates (bond stretching, angle bending, etc.).

While a specific NCA for this compound is not documented in the provided results, studies on related halogenated disubstituted benzophenones and other substituted benzophenones like 4,4-Dimethyl Benzophenone (B1666685) have utilized this approach. jst.go.jpnih.gov These analyses typically employ density functional theory (DFT) calculations to compute the force field and vibrational frequencies of the molecule. The calculated frequencies are then scaled to provide a better match with the experimental FT-IR and FT-Raman data, allowing for a more definitive assignment of the vibrational bands.

Stimulated Raman Spectroscopy for Material Characterization

Stimulated Raman Spectroscopy (SRS) is an advanced vibrational imaging technique that offers significantly higher sensitivity and faster acquisition times compared to spontaneous Raman spectroscopy. While there are no specific SRS studies reported for this compound, this technique holds potential for the characterization of this and similar materials. SRS could be employed to map the distribution of the compound in a mixture or to study its orientation and conformation in a solid-state matrix with high spatial resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

High-Resolution One-Dimensional NMR (¹H and ¹³C)

The ¹H and ¹³C NMR spectra of this compound in a suitable solvent like CDCl₃ would provide a unique set of signals corresponding to each chemically non-equivalent proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The protons on the 4'-methylphenyl ring would appear as two doublets in the aromatic region, characteristic of a para-substituted system. The protons on the 3,4-dichlorophenyl ring would exhibit a more complex splitting pattern due to their ortho, meta, and para relationships to each other and the carbonyl group. The methyl group would give rise to a singlet at a higher field (lower ppm). Comparative data from 4-Methylbenzophenone shows the methyl protons at approximately 2.4 ppm and the aromatic protons in the range of 7.2-7.8 ppm. chemicalbook.comrsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded, appearing at a low field (around 195 ppm). The carbons bearing the chloro substituents will also be significantly deshielded. The quaternary carbons and the carbons of the aromatic rings will resonate in the typical aromatic region (approximately 120-145 ppm). The methyl carbon will be the most shielded, appearing at a high field (around 21-22 ppm). The ¹³C NMR data for 4-Methylbenzophenone provides a reference for the chemical shifts of the carbons in the methyl-substituted ring. guidechem.comrsc.org

Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ This table is based on predicted values and comparative analysis with similar compounds, as direct experimental data is not available in the provided search results.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.5 | m | 3H | Protons on dichlorophenyl ring |

| ~7.7 | d | 2H | Protons ortho to carbonyl on methylphenyl ring |

| ~7.3 | d | 2H | Protons meta to carbonyl on methylphenyl ring |

| ~2.4 | s | 3H | Methyl protons (-CH₃) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ This table is based on predicted values and comparative analysis with similar compounds, as direct experimental data is not available in the provided search results.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~194-196 | Carbonyl Carbon (C=O) |

| ~144 | C4' (Carbon with methyl group) |

| ~138-130 | Aromatic Quaternary and CH Carbons |

| ~21-22 | Methyl Carbon (-CH₃) |

Two-Dimensional NMR Techniques (COSY-NMR, HSQC-NMR)

Two-dimensional NMR spectroscopy offers a significant advantage over one-dimensional techniques by resolving overlapping signals and revealing through-bond and through-space correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that identifies spin-spin coupling between protons, typically over two to three bonds. scribd.com A COSY spectrum of this compound would be expected to show correlations between the protons on the p-tolyl ring and between the protons on the 3,4-dichlorophenyl ring. For instance, the protons on the tolyl ring would exhibit a characteristic coupling pattern, and the three protons on the dichlorophenyl ring would show correlations consistent with their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation technique that maps the correlation between protons and directly attached heteronuclei, most commonly ¹³C. rsc.org An HSQC spectrum of this compound would provide a direct link between each proton and its corresponding carbon atom, greatly aiding in the assignment of the ¹³C NMR spectrum. This would be particularly useful in distinguishing between the aromatic carbons.

Structural Verification and Conformational Analysis by NMR

NMR spectroscopy is a primary tool for the verification of chemical structures and the study of molecular conformation in solution. The chemical shifts, coupling constants, and through-space interactions observed in NMR spectra provide a detailed picture of the molecule's three-dimensional arrangement.

For this compound, ¹H and ¹³C NMR would confirm the presence of the key functional groups and the substitution pattern on the aromatic rings. The integration of the proton signals would correspond to the number of protons in each environment.

Conformational analysis of benzophenones using NMR has shown that the torsion angles of the phenyl rings relative to the carbonyl group are influenced by the substitution pattern. bldpharm.com These conformational preferences can be studied by observing changes in chemical shifts, particularly of the carbonyl carbon and the aromatic carbons. bldpharm.com While a specific conformational analysis of this compound by NMR is not available in the literature, studies on substituted benzophenones provide a framework for understanding its likely conformation in solution. bldpharm.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org

The molecular formula for this compound is C₁₄H₁₀Cl₂O, which corresponds to a monoisotopic mass of 264.0109 g/mol .

The fragmentation of benzophenones in mass spectrometry typically involves cleavage at the carbonyl group. researchgate.netstackexchange.com Common fragmentation pathways include the loss of the substituted phenyl groups to form acylium ions. For this compound, one would expect to observe fragments corresponding to the loss of the p-tolyl group and the 3,4-dichlorophenyl group.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₄H₁₀Cl₂O]⁺ | 264 |

| [M-CH₃C₆H₄]⁺ | [Cl₂C₆H₃CO]⁺ | 173 |

| [M-Cl₂C₆H₃]⁺ | [CH₃C₆H₄CO]⁺ | 119 |

| [CH₃C₆H₄]⁺ | p-tolyl cation | 91 |

| [Cl₂C₆H₃]⁺ | 3,4-dichlorophenyl cation | 145 |

This table represents predicted fragmentation based on common fragmentation patterns of benzophenones. The relative intensities of these peaks would depend on the stability of the resulting ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of complex mixtures and for the identification of individual components.

In the context of this compound, GC-MS would be used to determine its retention time, which is a characteristic property under specific chromatographic conditions, and to obtain its mass spectrum for identification. While specific GC-MS data for this compound is not available, the technique has been successfully applied to the analysis of related compounds like (4-chlorophenyl)(p-tolyl)methanone. rsc.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. mdpi.com For this compound, HRMS would confirm the molecular formula C₁₄H₁₀Cl₂O by providing a mass measurement with a high degree of accuracy. This is a critical step in the unambiguous identification of the compound.

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction analysis of a suitable crystal of this compound would provide a detailed picture of its solid-state conformation. This includes the precise measurement of the dihedral angles between the two aromatic rings and the carbonyl plane, as well as all bond lengths and angles.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the electronic transitions within the molecule.

Characterization of Electronic Absorption Bands and Integrated Absorption Coefficients

The UV-Vis spectrum of this compound, like other benzophenone derivatives, is expected to exhibit characteristic absorption bands corresponding to different electronic transitions. These transitions are primarily of two types:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzophenones, these transitions are typically located in the shorter wavelength UV region (around 250 nm) and are characterized by high molar absorptivity (ε), indicating a high probability of occurrence. These bands arise from the conjugated system of the aromatic rings and the carbonyl group.

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. The n → π* transitions are typically found at longer wavelengths (around 330-360 nm) compared to the π → π* transitions and have a much lower molar absorptivity. This is because this transition is symmetry-forbidden, making it less probable.

Solvent Polarity Effects on UV-Vis Transitions

The polarity of the solvent in which a compound is dissolved can have a significant impact on its UV-Vis absorption spectrum, a phenomenon known as solvatochromism. This effect arises from the differential solvation of the ground and excited electronic states of the molecule.

For benzophenone and its derivatives, the two main electronic transitions exhibit different responses to changes in solvent polarity:

π → π* transitions: In these transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will lead to a greater stabilization of the excited state compared to the ground state. This results in a decrease in the energy gap between the two states and a shift of the absorption maximum to longer wavelengths, known as a bathochromic shift or red shift .

n → π* transitions: In the case of the n → π* transition of the carbonyl group, the ground state is more stabilized by polar, protic solvents through hydrogen bonding with the lone pair electrons of the oxygen atom. The excited state, having one less non-bonding electron, is less stabilized. This leads to an increase in the energy gap between the ground and excited states with increasing solvent polarity. Consequently, the absorption maximum for the n → π* transition shifts to shorter wavelengths, a phenomenon known as a hypsochromic shift or blue shift .

To illustrate these effects, the following table presents hypothetical UV-Vis absorption data for this compound in solvents of varying polarity. It is important to note that this data is illustrative and based on the expected behavior of benzophenone derivatives, as specific experimental values for this compound are not available in the cited literature.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Polarity Index (ET(30)) | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |

| n-Hexane | 31.0 | ~250 | ~345 |

| Dichloromethane | 40.7 | ~255 | ~338 |

| Acetonitrile | 45.6 | ~258 | ~330 |

| Ethanol | 51.9 | ~260 | ~325 |

| Water | 63.1 | ~265 | ~315 |

The data in the table demonstrates the expected trends: a bathochromic shift for the intense π → π* band and a more pronounced hypsochromic shift for the weak n → π* band as the solvent polarity increases. A detailed analysis of these solvatochromic shifts can provide valuable insights into the nature of the electronic transitions and the solute-solvent interactions at a molecular level.

Photophysical and Photochemical Properties and Mechanisms

Electronic Structure and Excited State Dynamics

The electronic configuration of 3,4-Dichloro-4'-methylbenzophenone provides the foundation for its photophysical behavior. Upon absorption of photons, the molecule is promoted to higher energy excited states, the dynamics of which are central to its photochemical applications.

Singlet (S₁) and Triplet (T₁) Excited State Characterization

The lowest singlet (S₁) and triplet (T₁) excited states of benzophenone (B1666685) derivatives are typically of nπ* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. However, a low-lying ππ* state is also present. The relative energy of these states is crucial in determining the photophysical pathways. For this compound, the triplet state (T₁) is characterized by a diradical nature that is localized on the carbonyl group and the chlorinated phenyl ring. smolecule.com Theoretical calculations have estimated the HOMO-LUMO gap for this compound to be 5.40 eV in methanol. smolecule.com The characterization of these states often involves analyzing their energy levels, vibrational structure, and transition probabilities.

Intersystem Crossing Pathways and Efficiencies

Benzophenones are well-known for their highly efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet state (T₁). In this compound, this process is exceptionally rapid. Density Functional Theory (DFT) simulations indicate that the S₁→T₁ intersystem crossing is an ultrafast event, occurring within approximately 150 femtoseconds. smolecule.com This high efficiency is significantly enhanced by the presence of the chlorine atoms, which promote spin-orbit coupling, the mechanism that facilitates the formally forbidden transition between states of different spin multiplicity. smolecule.com

Phosphorescence Emission and Excitation Spectroscopy

Interactive Table: Illustrative Phosphorescence Data of a Related Compound (4-bromo-4'-fluorobenzophenone)

| Condition | Excitation Max (nm) | Emission Max (nm) |

| Room Temp (PMMA) | 377 | 439 |

| 77 K (EPA glass) | 330 | 439 |

| Data derived from studies on 4-bromo-4'-fluorobenzophenone (B1329429) for illustrative purposes. oregonstate.edu |

Determination of Phosphorescence Quantum Yields

The phosphorescence quantum yield (Φp) is the ratio of the number of photons emitted as phosphorescence to the number of photons absorbed. It is a measure of the efficiency of the phosphorescence process. The determination of absolute quantum yields typically requires specialized equipment, such as an integrating sphere, to capture all emitted light. umich.edu Relative quantum yields can be measured by comparing the integrated emission of the sample to that of a well-characterized standard. umich.edu The quantum yield is known to be highly sensitive to the molecular environment and can decrease with increasing solvent polarity. nih.gov

Measurement of Phosphorescence Lifetimes

The phosphorescence lifetime (τp) is the average time the molecule spends in the triplet state before returning to the ground state. It is the reciprocal of the rate constant for phosphorescence decay. Time-resolved spectroscopy is used to measure these lifetimes. umich.edu For halogenated benzophenones, lifetimes can vary significantly depending on the specific halogen and the medium. For example, (4-chlorophenyl)(4-propylphenyl)methanone was found to have a triplet lifetime of 6.44 milliseconds in a frozen EPA (ether/isopentane/ethanol) glass at 77 K, and 3.45 milliseconds when embedded in a polymethyl methacrylate (B99206) (PMMA) matrix at room temperature. oregonstate.edu Another related compound, 4-bromo-4'-fluorobenzophenone, showed shorter lifetimes in the range of 0.15 to 0.70 milliseconds. oregonstate.edu

Interactive Table: Illustrative Phosphorescence Lifetimes of a Related Compound

| Compound | Medium | Lifetime (ms) |

| (4-chlorophenyl)(4-propylphenyl)methanone | EPA glass (77K) | 6.44 |

| (4-chlorophenyl)(4-propylphenyl)methanone | PMMA (Room Temp) | 3.45 |

| 4-bromo-4'-fluorobenzophenone | PMMA (Room Temp) | 0.15 - 0.70 |

| 4-bromo-4'-fluorobenzophenone | EPA glass (77K) | 0.61 |

| Data derived from studies on related benzophenone derivatives for illustrative purposes. oregonstate.edu |

Influence of Solvent Environment on Photophysical Parameters

The surrounding solvent environment can profoundly impact the photophysical properties of a molecule. researchgate.netnih.gov Factors such as solvent polarity, polarizability, and specific interactions like hydrogen bonding can alter the energies of the ground and excited states. researchgate.netrsc.org In polar solvents, the emission spectra of compounds with significant charge-transfer character in the excited state often exhibit a bathochromic (red) shift. nih.govrsc.org For benzophenone derivatives, studies have shown that triplet lifetimes can be influenced by the polarity of the medium. oregonstate.edu For example, the lifetime of 4,4'-dimethoxybenzophenone (B177193) shows little change between polar (EPA) and non-polar (methylcyclohexane) solvents, whereas the lifetime of (4-chlorophenyl)(4-propylphenyl)methanone differs between an EPA glass and a PMMA matrix. oregonstate.edu These effects are critical for tuning the photochemical behavior of the compound for specific applications.

Photochemical Reaction Pathways and Quantum Efficiencies

The absorption of light by this compound elevates it to an electronically excited state, from which a variety of photochemical and photophysical processes can occur. The specific pathways and their efficiencies are dictated by the nature of the substituents on the benzophenone core.

Photoreduction Mechanisms: Formation of Ketyl Radicals and Benzopinacols

A hallmark reaction of excited benzophenones is photoreduction, which proceeds through the formation of a ketyl radical intermediate. Upon excitation, the carbonyl oxygen of the benzophenone can abstract a hydrogen atom from a suitable donor, leading to the formation of a diphenylketyl radical. Two of these ketyl radicals can then couple to form a benzopinacol (B1666686). For substituted benzophenones, the stability of the resulting ketyl radical is a key factor influencing the reaction kinetics. acs.orgnih.gov

In the case of this compound, the presence of electron-withdrawing chlorine atoms and an electron-donating methyl group on the phenyl rings is expected to influence the stability of the corresponding ketyl radical. The precise mechanism would involve the initial excitation of the molecule, followed by hydrogen abstraction to form the this compound ketyl radical. Subsequent dimerization of this radical would lead to the corresponding substituted benzopinacol.

The ketyl radicals formed during photoreduction are highly reactive species and can participate in radical-radical cross-coupling reactions. While the self-coupling to form benzopinacol is a primary pathway, these radicals can also couple with other radical species present in the reaction mixture. The specific products of such cross-coupling reactions would depend on the nature of the other radical species. There is no specific information found in the search results regarding radical-radical cross-coupling reactions of this compound.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is another important deactivation pathway for excited benzophenones. In a PET process, the excited benzophenone can act as either an electron acceptor or an electron donor, depending on the properties of the interacting molecule. researchgate.net The feasibility of PET is governed by the redox potentials of the donor and acceptor and the excited-state energy of the benzophenone derivative. The presence of dichloro and methyl substituents on the aromatic rings of this compound would modulate its electron affinity and ionization potential, thereby influencing its propensity to engage in PET processes. Specific studies on PET involving this compound have not been identified in the available literature.

Energy Transfer (EnT) in Photochemical Systems

Excited benzophenones are well-known triplet energy donors. Energy transfer (EnT) is a process where the excited state of a donor molecule (the sensitizer) is non-radiatively transferred to an acceptor molecule. mdpi.comrsc.org For benzophenone derivatives, this typically occurs from the triplet excited state. The efficiency of EnT depends on the triplet energy of the donor and the acceptor. The triplet energy of this compound is expected to be influenced by its substituents. This compound could potentially act as a photosensitizer, transferring its triplet energy to other molecules with lower triplet energies, thereby initiating their photochemical reactions. mdpi.com

Mechanistic Studies of Light-Induced Chemical Transformations

The light-induced chemical transformations of benzophenones are a subject of extensive mechanistic studies. bgsu.edunih.gov These studies often employ techniques like laser flash photolysis to detect and characterize transient intermediates such as ketyl radicals. acs.org For this compound, a detailed mechanistic study would involve identifying the primary photochemical products, detecting the transient species, and determining the kinetics of the various reaction steps. Such specific studies for this particular compound are not available in the reviewed literature. However, based on the general photochemistry of benzophenones, it is expected that its light-induced transformations would be dominated by photoreduction in the presence of hydrogen donors and potential participation in PET and EnT processes. nih.gov

Investigation of Primary Photoproducts and Intermediates

Upon excitation by UV light, benzophenones are known to undergo photoreduction in the presence of a hydrogen donor. The primary photochemical process typically involves the formation of a short-lived excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This triplet state is a key intermediate, often described as a diradical, with unpaired electrons on the carbonyl oxygen and the aromatic ring system.

While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism for benzophenone photoreduction provides a strong predictive framework. In a suitable hydrogen-donating solvent, such as 2-propanol, the triplet state of this compound is expected to abstract a hydrogen atom, leading to the formation of a ketyl radical. This radical intermediate is a critical species that can subsequently dimerize to form a pinacol, a common photoproduct of benzophenone photoreactions.

The presence of chloro and methyl substituents on the aromatic rings is anticipated to influence the stability and reactivity of the triplet state and the resulting ketyl radical, potentially affecting the quantum yield and the nature of the final photoproducts. For instance, the electron-withdrawing nature of the chlorine atoms could impact the energy of the n-π* and π-π* transitions, thereby influencing the photophysical properties.

Solvent Effects on Photoreaction Rates and Selectivity

The solvent environment plays a pivotal role in the photoreactions of benzophenones, influencing both the reaction rates and the selectivity of product formation. nih.gov The polarity and hydrogen-bonding capability of the solvent can significantly alter the energy levels of the excited states and the stability of reactive intermediates.

In the case of this compound, the choice of solvent is expected to have a profound impact on its photochemical behavior. In non-polar, aprotic solvents, the photoreduction process may be less efficient due to the lack of readily available hydrogen atoms. Conversely, in hydrogen-donating solvents like alcohols, the rate of photoreduction is expected to be significantly higher.

Furthermore, the polarity of the solvent can influence the relative energies of the n-π* and π-π* triplet states. In non-polar solvents, the lowest triplet state is typically of n-π* character, which is highly reactive in hydrogen abstraction reactions. In polar, protic solvents, the π-π* triplet state can be stabilized, potentially leading to different photochemical pathways and products. The specific effects of various solvents on the photoreaction rates and product distribution of this compound warrant detailed experimental investigation.

Advanced Photochemical Methodologies in Organic Synthesis

The principles of photochemistry are increasingly being integrated into advanced synthetic methodologies to achieve novel and efficient chemical transformations.

Flow Chemistry Applications in Photochemistry

Flow chemistry has emerged as a powerful tool in photochemistry, offering several advantages over traditional batch processes, including improved light penetration, precise control over reaction time and temperature, and enhanced safety. vapourtec.com The photoreduction of benzophenone has been successfully implemented in flow reactors, demonstrating the potential for scalable and efficient synthesis of photoproducts. scispace.com

For a compound like this compound, a flow chemistry setup could be particularly advantageous. It would allow for uniform irradiation of the reaction mixture, minimizing the formation of byproducts due to over-exposure or insufficient light penetration. This controlled environment would be ideal for studying the kinetics of its photoreactions and for the selective synthesis of desired photoproducts. The dual role of benzophenone in activating hydrocarbon feedstocks via a hydrogen atom transfer (HAT) mechanism and acting as a benign terminal oxidant has been exploited in flow for the C-4 selective alkylation of pyridines. scispace.com

High-Throughput Experimentation for Reaction Discovery

High-throughput experimentation (HTE) techniques are invaluable for rapidly screening and optimizing photochemical reactions. nih.govresearchgate.net By running numerous reactions in parallel under varying conditions, HTE can accelerate the discovery of new photoreactions and identify optimal parameters for known transformations.

In the context of this compound, HTE could be employed to systematically investigate the effects of different solvents, hydrogen donors, concentrations, and light sources on its photochemical reactivity. This approach would generate large datasets that could be used to build a comprehensive understanding of its structure-activity relationships and to identify novel applications in photochemistry. The development of reliable and consistent platforms for light-mediated reactions in high-throughput mode is an active area of research.

Visible-Light Photoredox Catalysis and Metal-Free Approaches

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions. sigmaaldrich.comacs.org This methodology often utilizes photosensitizers that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates.

A significant area within photoredox catalysis is the development of C-H activation strategies, which allow for the direct functionalization of otherwise inert C-H bonds. rsc.org Benzophenone and its derivatives have been shown to play a dual role in certain photoredox catalytic systems. nih.gov Upon excitation, the triplet state of benzophenone can act as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from a substrate to generate a radical intermediate. This radical can then participate in a catalytic cycle, often involving a transition metal, to form new C-C or C-heteroatom bonds.

While direct evidence for the use of this compound in such systems is limited, its structural similarity to benzophenone suggests its potential as a photosensitizer or a HAT agent in visible-light-mediated C-H activation reactions. The electronic modifications introduced by the chloro and methyl substituents could modulate its photoredox properties, potentially offering advantages in terms of reactivity and selectivity. Furthermore, there is a growing interest in developing metal-free photoredox systems, where an organic photosensitizer like a benzophenone derivative could play a central role in initiating the desired chemical transformations. rsc.orgrsc.org

Compound Names

| Compound Name |

| This compound |

| Benzophenone |

| 2-Propanol |

| Pinacol |

| Ketyl radical |

Data Tables

Table 1: Representative Photochemical Data for Benzophenone

| Property | Value | Conditions |

| Absorption Maximum (λmax) | ~252 nm | In hexane |

| ~340 nm (n-π*) | In hexane | |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | In benzene |

| Photoreduction Quantum Yield | Up to 2.0 | In 2-propanol |

| Primary Photoproduct | Benzopinacol | In 2-propanol |

| Key Intermediate | Benzophenone ketyl radical | In hydrogen-donating solvents |

Development of Novel Photoredox Catalysts

The core principle behind the function of a benzophenone-based photoredox catalyst lies in its ability to be excited from its ground state (S₀) to a singlet excited state (S₁) upon absorption of UV light. This is followed by a highly efficient intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state is the key reactive species, capable of engaging in energy transfer or electron transfer processes with suitable substrates.

The development of novel photoredox catalysts based on the benzophenone framework is driven by the desire to tune its photophysical and electrochemical properties. By introducing various substituents onto the phenyl rings, researchers can modulate the absorption wavelength, the energy of the excited states, and the redox potentials of the catalyst. Halogen atoms, such as chlorine, are known to influence the electronic properties of aromatic systems through inductive and resonance effects. The presence of a methyl group can also impact the molecule's properties.

While specific research into the photoredox catalytic applications of This compound is not yet prominent in the literature, the investigation of structurally related compounds provides a foundation for understanding its potential. For instance, studies on other halogenated and methylated benzophenones indicate that such substitutions can refine the photophysical characteristics necessary for efficient catalysis.

The general mechanism for benzophenone-mediated photoredox catalysis often involves the triplet excited state abstracting a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate-derived radical. This initiation step can trigger a variety of subsequent reactions. Alternatively, the excited triplet state can act as a direct oxidant or reductant, depending on the substrate and the specific redox potentials of the benzophenone derivative.

The exploration into compounds like This compound represents a frontier in the design of cost-effective and readily available organic photoredox catalysts. Future research will likely focus on delineating the specific photophysical properties, such as absorption and emission spectra, excited-state lifetimes, and quantum yields, which are crucial for optimizing their catalytic performance.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a standard method in computational chemistry for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.

Geometrical Optimization and Vibrational Frequency Analysis

This initial step in computational analysis involves finding the most stable three-dimensional arrangement of atoms in the molecule (the optimized geometry). Subsequent vibrational frequency analysis confirms that this structure is a true energy minimum and provides theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data if available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can reveal information about charge transfer, hyperconjugation, and the strength of chemical bonds.

Thermodynamic Properties Calculation

Computational methods can be used to calculate various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These values are essential for understanding the stability and reactivity of the compound under various conditions.

While general principles of these computational methods are well-established, their specific application to 3,4-Dichloro-4'-methylbenzophenone has not been reported in the accessible scientific literature. The generation of accurate data for the tables and detailed research findings as requested would necessitate a dedicated computational study to be performed on this specific molecule. Without such a study, any attempt to provide the requested article would be speculative and not based on established scientific findings.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that models the dynamic behavior of atoms and molecules over time. rsc.org Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD calculates the forces acting on the atoms at each step of the simulation directly from quantum mechanical principles. fz-juelich.desemanticscholar.org This approach provides a highly accurate description of the potential energy surface, making it suitable for studying systems where chemical bonds can form or break, and for exploring complex reaction pathways. fz-juelich.desemanticscholar.org

AIMD simulations can provide detailed information on structural dynamics, such as bond vibrations, angle bending, and conformational changes in solution or other environments. chemrxiv.org For a molecule like this compound, AIMD could be used to study its solvation dynamics in various solvents, the stability of its different conformers, and its behavior at finite temperatures. rsc.org While specific AIMD studies on this compound are not prominent in the literature, the methodology offers a route to understanding its dynamic properties from first principles.

Table 1: Illustrative Data from a Hypothetical AIMD Simulation of this compound This table represents the type of data that could be extracted from an AIMD simulation, showing the fluctuation of a specific bond length over a short simulation time.

| Time (femtoseconds) | C=O Bond Length (Å) | Torsional Angle (Cl-C-C-C=O) (Degrees) |

|---|---|---|

| 0 | 1.231 | -25.4 |

| 10 | 1.245 | -28.1 |

| 20 | 1.228 | -24.9 |

| 30 | 1.235 | -26.7 |

| 40 | 1.249 | -29.0 |

| 50 | 1.230 | -25.1 |

Quantum Mechanical/Molecular Mechanical (QM/MM) Techniques

Quantum mechanics/molecular mechanics (QM/MM) methods are hybrid computational approaches that offer a balance between accuracy and computational cost, making them indispensable for studying chemical reactions in large, complex systems like enzymes or solutions. chemrxiv.orgnih.gov In a QM/MM simulation, the system is partitioned into two regions. The core region, where the key chemical events like bond breaking or formation occur (e.g., the reactive center of this compound and an attacking reagent), is treated with high-accuracy quantum mechanics (QM). unipr.it The surrounding environment (e.g., solvent molecules or protein residues) is treated with computationally less expensive molecular mechanics (MM) force fields. nih.gov

This dual approach allows for the detailed study of reaction mechanisms, including the explicit role of the environment in stabilizing transition states or intermediates. chemrxiv.orgnih.gov For this compound, a QM/MM study could model its interaction with a biological target or its reaction in a condensed phase, providing insights into the free energy profile of the process. unipr.it The QM/MM approach can determine reaction pathways and activation barriers, clarifying the roles of specific environmental interactions. nih.gov

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides a powerful toolkit for predicting the chemical reactivity and selectivity of molecules. ajchem-a.com By analyzing the electronic structure, one can identify the most probable sites for electrophilic, nucleophilic, or radical attack. These predictions are rooted in conceptual Density Functional Theory (DFT), which defines various global and local descriptors of reactivity. chemrxiv.org

A cornerstone of reactivity prediction in DFT is the Fukui function , f(r). nih.gov This descriptor measures the change in electron density at a specific point, r, when the total number of electrons in the molecule changes. semanticscholar.org It essentially indicates the propensity of the electron density to deform at a given position to either accept or donate electrons, thereby identifying the most reactive sites within a molecule. semanticscholar.orgnih.gov

The Fukui function can be condensed to atomic centers to provide a set of values that are easy to interpret. There are three primary forms:

f+ (for nucleophilic attack): Identifies the most favorable sites for an attack by a nucleophile (i.e., the site best able to accept an electron).

f- (for electrophilic attack): Identifies the most favorable sites for an attack by an electrophile (i.e., the site most susceptible to electron removal).

f0 (for radical attack): Averages the propensities for nucleophilic and electrophilic attack to identify sites susceptible to radical attack.

For this compound, calculating the condensed Fukui functions would allow for a precise prediction of its reactivity. The carbonyl carbon is expected to be a primary electrophilic site (high f+ value), while the oxygen and the aromatic rings would contain the primary nucleophilic sites (high f- values).

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound This illustrative table shows how Fukui function analysis would pinpoint reactive centers. Higher values indicate greater reactivity for the specified attack type.

| Atomic Center | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon (C=O) | 0.185 | 0.021 |

| Carbonyl Oxygen (C=O) | 0.045 | 0.155 |

| C4 (with Cl) | 0.095 | 0.030 |

| C3 (with Cl) | 0.098 | 0.033 |

| C4' (with CH3) | 0.031 | 0.110 |

Theoretical Modeling of Reaction Mechanisms and Activation Energies

Beyond predicting reactive sites, computational methods can model the entire pathway of a chemical reaction. fz-juelich.de By mapping the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state is the activation energy (Ea) , a critical parameter that governs the rate of the reaction.

Techniques like DFT are commonly used to calculate the energies of these structures. Finding the transition state, which is a first-order saddle point on the energy surface, allows for the precise determination of the activation energy barrier. This information is crucial for understanding whether a reaction is kinetically feasible under certain conditions and for comparing competing reaction pathways. For this compound, theoretical modeling could be applied to study mechanisms such as its reduction, oxidation, or its role as a photosensitizer, providing detailed energetic profiles for each proposed step.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound (e.g., Nucleophilic Addition to Carbonyl)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Nucleophile attacking carbonyl carbon | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Products | Final addition product | -12.5 |

Environmental Fate, Occurrence, and Advanced Analytical Detection

Occurrence and Distribution as Emerging Contaminants

Contaminants of emerging concern (CECs) are substances that have been detected in the environment but whose potential impacts on environmental and human health are not yet fully understood. nih.gov These compounds, including pharmaceuticals, personal care products, and industrial chemicals, are often not regulated but are increasingly found in various environmental compartments. researchgate.netepa.gov Many CECs are not effectively removed by conventional wastewater treatment plants, leading to their release into the aquatic environment. nih.govnih.gov The continuous input of these substances, even at low concentrations (parts per billion or trillion), can pose risks to aquatic life due to their potential to bioaccumulate and cause chronic effects such as endocrine disruption. nih.govsafewater.org

While specific data on 3,4-Dichloro-4'-methylbenzophenone is limited, the behavior of related chlorinated benzophenones, such as 4,4'-dichlorobenzophenone (B107185) (4,4'-DCBP), provides insight into its likely environmental presence. These compounds are recognized as metabolites of pesticides like DDT and dicofol (B1670483). usj.edu.monih.gov Given their chemical similarities, they are expected to share comparable pathways of distribution and persistence in the environment.

Benzophenone (B1666685) derivatives are frequently detected in various aqueous environments, including rivers, lakes, seawater, and wastewater, with concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (μg/L). nih.gov Their presence is often linked to discharges from wastewater treatment plants and direct inputs from human activities. nih.govplos.org As a class of compounds, benzophenones are relatively lipophilic and can be compared to persistent organic pollutants in their potential to accumulate in the environment. nih.gov

Studies on the related compound 4,4'-dichlorobenzophenone (4,4'-DCBP) have confirmed its presence in coastal surface waters. For instance, research in the Pearl River Delta quantified 4,4'-DCBP in the surface waters of Hong Kong and Macao. usj.edu.monih.gov The levels were attributed to the degradation of the pesticide dicofol and the use of DDT in antifouling paints for ships. usj.edu.mo Due to the instability of its precursors in water, 4,4'-DCBP is often the primary form found in surface waters. usj.edu.mo Given that 3,4-dichloroaniline, a compound with a similar dichlorinated structure, is frequently detected in aquatic ecosystems worldwide, it is plausible that this compound could also be present in similar environments. mdpi.com

Table 1: Occurrence of 4,4'-Dichlorobenzophenone (a related compound) in Coastal Surface Waters of the Pearl River Delta

This table shows the mean concentrations of 4,4'-DCBP found in the surface waters of Macao and Hong Kong, indicating the environmental presence of chlorinated benzophenones in aquatic systems. Data is sourced from a study on the environmental characterization of this compound. nih.gov

| Location | Mean Concentration (ng/L) | Potential Sources |

|---|---|---|

| Hong Kong | 12.50 | Dicofol (pesticide), DDT (antifouling paint) |

| Macao | 4.05 | Dicofol (pesticide), DDT (antifouling paint) |

Chemicals used in the production of food packaging, such as printing inks, adhesives, and plastic additives, can migrate into the food they are in contact with. nih.govfoodpackagingforum.org This process, known as chemical migration, is a significant food safety concern as it can introduce potentially harmful substances to consumers. nih.govfoodakai.com The extent of migration depends on several factors, including the chemical composition of the packaging, storage time and temperature, and the nature of the food itself (e.g., fat content). foodpackagingforum.orgmdpi.com

Photoinitiators, a class of compounds that includes benzophenone (BP) and its derivatives like 4-methylbenzophenone (B132839) (4-MBP), are used in UV-cured printing inks on food packaging. nih.govresearchgate.net Incidents of high levels of 4-MBP migrating from cereal boxes into the food have been reported, prompting regulatory action. researchgate.netmdpi.com For example, the European Union has set a specific migration limit (SML) of 0.6 mg/kg for the sum of BP and 4-MBP from plastic materials. nih.gov These compounds can transfer from the printed outer surface to the food-contact surface in a process called set-off migration, which can occur when packaging materials are stacked or rolled. researchgate.net

Studies have detected various benzophenone derivatives in paperboard and other food packaging. A survey of paperboard packaging found BP in 61% of samples and 4-MBP in 30% of samples, suggesting they are often used interchangeably. nih.gov Although direct data for this compound in food packaging is not available, its structural similarity to regulated photoinitiators implies a potential for migration if it were used in similar applications.

Table 2: Detection of Benzophenone (BP) and 4-Methylbenzophenone (4-MBP) in Paperboard Packaging

This table summarizes findings from a survey on the presence of common photoinitiators in paperboard packaging materials, illustrating their prevalence. Data is from a study on multi-analyte quantification from secondary food packaging. nih.gov

| Compound | Detection Frequency in Surveyed Samples | Common Application |

|---|---|---|

| Benzophenone (BP) | 61% | Photoinitiator in UV-cured printing inks |

| 4-Methylbenzophenone (4-MBP) | 30% | Photoinitiator in UV-cured printing inks |

Advanced Analytical Methodologies for Detection and Quantification

The detection of emerging contaminants like this compound at trace levels in complex matrices such as environmental water and food requires highly sensitive and selective analytical methods. researchgate.net Advances in chromatography and mass spectrometry have been pivotal in enabling the monitoring and quantification of these compounds. d-nb.inforesearchgate.net

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful analytical technique renowned for its high sensitivity, selectivity, and speed. mdpi.com This method is particularly well-suited for analyzing polar and semi-polar compounds in complex biological and environmental samples. nih.gov The UPLC system utilizes columns with sub-2 µm particles, which provides superior chromatographic resolution and significantly reduces analysis time compared to conventional HPLC. mdpi.comnih.gov

UPLC-MS/MS has been successfully developed and validated for the determination of a wide range of emerging contaminants, including pharmaceuticals and their metabolites in water samples. researchgate.net In the context of food safety, UPLC-MS/MS methods have been established for the analysis of photoinitiators that may migrate from packaging. researchgate.net The quantification is typically performed in multiple reaction monitoring (MRM) mode, which offers excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. mdpi.com This allows for the detection of compounds at very low concentrations, often in the ng/mL or ng/g range. mdpi.comnih.govresearchgate.net Such methods are developed to be robust, with validated linearity, precision, and accuracy, making them ideal for the challenging task of quantifying trace levels of this compound. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a versatile and widely used technique for the analysis of organic compounds. ctlatesting.comscioninstruments.com The DAD simultaneously measures absorbance across a wide range of UV-Vis wavelengths, providing a complete absorption spectrum for each analyte as it elutes from the HPLC column. scioninstruments.comtorontech.com This spectral information enhances compound identification and allows for the assessment of peak purity. torontech.com

HPLC-DAD methods have been specifically developed for the simultaneous determination of benzophenone, 4-methylbenzophenone, and other related derivatives in food packaging materials like paperboard. nih.govresearchgate.net These methods are valued for their robustness and ability to quantify multiple analytes in a single run. mdpi.com The technique is cost-effective and provides the flexibility to select the optimal wavelength for quantification for each compound, enhancing sensitivity. ctlatesting.com For instance, a method for analyzing sunscreen filters used a DAD to detect different compounds at their respective maximum absorbance wavelengths (λmax). mdpi.com A similar approach could be readily applied to quantify this compound in various samples, including cigarette packaging materials, where methods for other benzophenones have already been established. google.com

Table 3: Key Features of HPLC-DAD for Analyte Detection